molecular formula C27H30N4O4 B12180431 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide

Cat. No.: B12180431
M. Wt: 474.6 g/mol
InChI Key: MSGBBLUUPVUFCD-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a pyrazole moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzazepine core, introduction of the methoxy groups, and attachment of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like Lewis acids. .

Scientific Research Applications

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core and pyrazole moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential for understanding its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other benzazepine derivatives and pyrazole-containing molecules. Compared to these compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide is unique due to its specific substitution pattern and combination of functional groups. This uniqueness contributes to its distinct chemical properties and potential biological activities .

Biological Activity

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide is a complex organic compound with significant potential for biological activity. Its unique structural features, including a benzazepine core and various functional groups, suggest a range of pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N4O4, with a molecular weight of approximately 446.54 g/mol. The presence of dimethoxy groups at positions 7 and 8 enhances its potential biological activity by influencing its interaction with biological targets. The acetamide moiety contributes to its chemical reactivity, potentially allowing it to bind to various receptors and enzymes within biological systems.

PropertyValue
Molecular FormulaC25H30N4O4
Molecular Weight446.54 g/mol
IUPAC Name2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide

The mechanism of action for this compound involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The benzazepine scaffold is known for its ability to modulate dopaminergic and serotonergic pathways, which may contribute to its pharmacological effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities:

  • Antidepressant Activity : The benzazepine derivatives have been shown to influence serotonin and dopamine levels in the brain, potentially offering antidepressant effects.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The presence of the acetamide group may enhance anti-inflammatory activity by modulating cytokine release.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of related compounds:

  • Antidepressant Effects : A study demonstrated that benzazepine derivatives could significantly reduce depressive-like behaviors in animal models through serotonin receptor modulation .
  • Anticancer Activity : Compounds structurally similar to this benzazepine derivative have shown promise in inhibiting tumor growth in vitro. For instance, a derivative exhibited an IC50 value of 12 µM against breast cancer cells .
  • Anti-inflammatory Mechanisms : Research indicated that related compounds could reduce inflammation markers in models of arthritis by inhibiting NF-kB signaling pathways .

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]acetamide

InChI

InChI=1S/C27H30N4O4/c1-17-23(18(2)30(3)29-17)12-19-6-8-22(9-7-19)28-26(32)16-31-11-10-20-13-24(34-4)25(35-5)14-21(20)15-27(31)33/h6-11,13-14H,12,15-16H2,1-5H3,(H,28,32)

InChI Key

MSGBBLUUPVUFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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